![molecular formula C9H11ClN2O3 B566798 3-(3-Nitrophenoxy)azetidine hydrochloride CAS No. 1373253-27-0](/img/structure/B566798.png)
3-(3-Nitrophenoxy)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Nitrophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1373253-27-0 and a molecular weight of 230.65 . Its IUPAC name is 3-(3-nitrophenoxy)azetidine hydrochloride .
Molecular Structure Analysis
The linear formula of “3-(3-Nitrophenoxy)azetidine hydrochloride” is C9H11ClN2O3 . The InChI code is 1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H .Scientific Research Applications
Polymer Chemistry
Azetidines, like “3-(3-Nitrophenoxy)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as:
Antibacterial and Antimicrobial Coatings: The polymers derived from azetidines can be used to create antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes.
CO2 Adsorption: These polymers can also be used for CO2 adsorption . This application is particularly relevant in the context of climate change, as it can help reduce the amount of CO2 in the atmosphere.
Chelation and Materials Templating: The polymers can act as chelating agents, binding to metal ions and removing them from a solution . They can also be used in materials templating, where they help in the formation of structured materials.
Non-viral Gene Transfection: Another interesting application of these polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy.
Safety And Hazards
Future Directions
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . Therefore, the future directions for “3-(3-Nitrophenoxy)azetidine hydrochloride” could involve further exploration of its potential applications in medicinal chemistry and organic synthesis .
properties
IUPAC Name |
3-(3-nitrophenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQZXWPBYVTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719214 |
Source
|
Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)azetidine hydrochloride | |
CAS RN |
1373253-27-0 |
Source
|
Record name | Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.